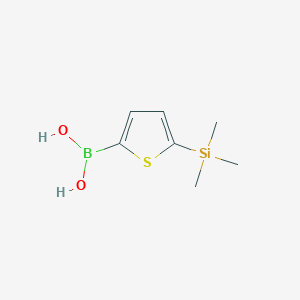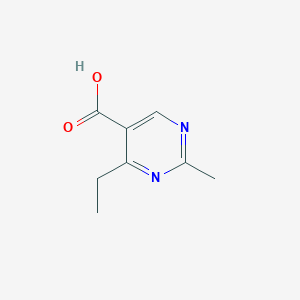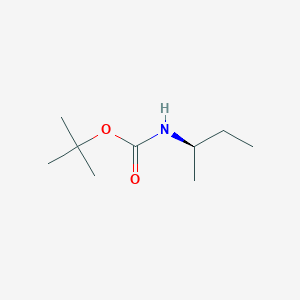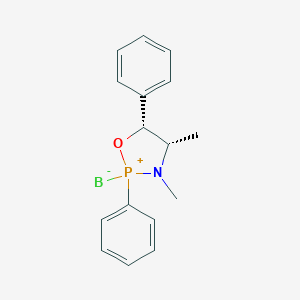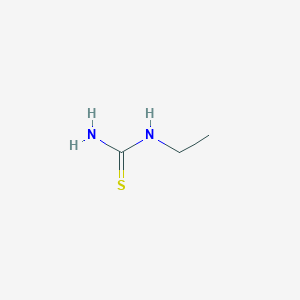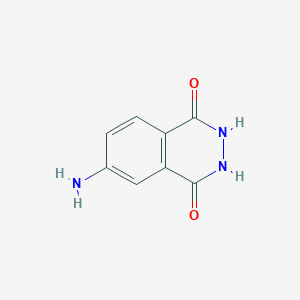
4-氨基邻苯二甲酰肼
概述
描述
异鲁米诺,也称为4-氨基邻苯二甲酰肼,是一种化学发光化合物,广泛应用于各个科学领域。它是鲁米诺的衍生物,以其在发生化学反应时发光的特性而闻名。这一特性使其在分析化学、生物化学和医学诊断中尤其有用。
科学研究应用
异鲁米诺被用于广泛的科学研究应用中:
化学: 它被用作各种分析技术中的化学发光试剂,包括高效液相色谱 (HPLC) 和毛细管电泳。
生物学: 异鲁米诺用于监测活细胞中的活性氧 (ROS),为细胞功能和性能提供宝贵的信息。
医学: 由于其高灵敏度和特异性,它被用于免疫分析和其他诊断测试。
作用机制
异鲁米诺的化学发光反应涉及该化合物的氧化,导致形成激发态中间体。然后,该中间体通过发射光子返回基态。 该反应通常在合适的催化剂存在下,由氧化剂(如过氧化氢)催化 .
与相似化合物的比较
异鲁米诺与鲁米诺相似,鲁米诺是另一种化学发光化合物。异鲁米诺更亲水,发光量子产率更高。其他类似化合物包括:
鲁米诺: 以其在法医科学中用于检测血迹而闻名。
吖啶酯: 用于化学发光免疫分析。
二氧杂环丁烷: 用于各种发光测定
异鲁米诺的独特特性,例如其高灵敏度和特异性,使其成为科学研究和工业应用中宝贵的工具。
生化分析
Biochemical Properties
4-Aminophthalhydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its function as a chemiluminescent compound . It is used in chemiluminescence-based reactive oxygen species (ROS) assays in bone marrow neutrophils post-Yersinia pseudotuberculosis infection, and neutrophil ROS assays post-K. pneumonia exposure .
Cellular Effects
The effects of 4-Aminophthalhydrazide on various types of cells and cellular processes are primarily observed in its role as a chemiluminescent compound. It influences cell function by enabling the detection and study of reactive oxygen species (ROS), which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminophthalhydrazide exerts its effects through its chemiluminescent properties. It does not directly bind to biomolecules or influence enzyme activity. Instead, it serves as a tool for detecting and studying the presence and activity of reactive oxygen species .
Metabolic Pathways
4-Aminophthalhydrazide is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways or interact with enzymes or cofactors in the body.
准备方法
异鲁米诺的合成涉及多个步骤:
二乙酰邻苯二甲酰肼的制备: 该步骤涉及邻苯二甲酰肼与乙酸和乙酸钠反应,然后加入乙酰氯。然后将混合物加热至 70°C 5 小时。
硝基二乙酰邻苯二甲酰肼的制备: 将亚硝酸钠加入第一步得到的溶液中,并使用真空蒸馏回收乙酸。
硝基邻苯二甲酰肼的制备: 将粗制硝基二乙酰邻苯二甲酰肼与乙醇和氢氧化钠在回流条件下反应。
异鲁米诺的制备: 将硫代硫酸钠加入上一步得到的溶液中,并将混合物在回流条件下加热 3 小时.
化学反应分析
异鲁米诺会发生各种化学反应,包括:
氧化: 异鲁米诺可以通过过氧化氢、臭氧和次氯酸盐等氧化剂氧化,导致发光。
还原: 它也可以发生还原反应,但这些反应不太常见。
相似化合物的比较
Isoluminol is similar to luminol, another chemiluminescent compound. isoluminol is more hydrophilic and has a higher luminescence quantum yield. Other similar compounds include:
Luminol: Known for its use in forensic science for detecting blood traces.
Acridinium esters: Used in chemiluminescent immunoassays.
Dioxetanes: Used in various luminescent assays
Isoluminol’s unique properties, such as its high sensitivity and specificity, make it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
6-amino-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPLKWXRLNSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958029 | |
| Record name | 6-Aminophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-14-2 | |
| Record name | Isoluminol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3682-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminophthalhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLUMINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ID1912ANA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-APH useful for studying enzyme activity?
A1: 4-APH is particularly useful for visualizing the activity of enzymes like aminopeptidase and γ-glutamyl transpeptidase. When freshly diazotized, 4-APH acts as a coupling agent in enzymatic reactions. When specific substrates are used, the reaction produces azo dyes that are readily osmiophilic, meaning they readily bind to osmium tetroxide []. This property makes these azo dyes visible under electron microscopy. Notably, using 4-APH results in a distinct membranous distribution of the azo dye, indicating the location of enzymatic activity. This membranous localization is attributed to the lipophobic nature of the azo dyes formed with 4-APH, contrasting with the droplet distribution observed with previous methods [].
Q2: How does the structure of 4-APH relate to its inhibitory activity?
A2: 4-APH has been identified as a potential inhibitor of tRNA-guanine transglycosylase (TGT), an enzyme essential for bacterial pathogenicity []. Structural studies using X-ray crystallography have provided insights into how 4-APH interacts with its target. The crystal structure of 4-Aminophthalhydrazide in complex with Zymomonas mobilis TGT showed an inhibition constant in the low micromolar range []. This structural information serves as a basis for further modification of 4-APH to design more potent and specific inhibitors of TGT, paving the way for developing new drugs against shigellosis [].
Q3: Can 4-APH be used in analytical chemistry, and if so, how?
A3: Yes, 4-APH exhibits chemiluminescence in the presence of hydrogen peroxide and a catalyst like copper. This property is exploited to determine trace amounts of copper in biological samples like blood serum [, ]. The intensity of the chemiluminescence is directly proportional to the concentration of copper, allowing for quantitative analysis. This method offers high sensitivity, enabling the determination of copper at concentrations as low as 0.003 micrograms in 1 ml of blood serum [].
Q4: Are there any known alternatives to 4-APH in MALDI MS Imaging?
A4: While 4-APH has been explored as a potential matrix in MALDI MS Imaging, research suggests that its isomer, 3-Aminophthalhydrazide (3-APH, also known as luminol), exhibits superior performance []. Studies have demonstrated that 3-APH provides higher sensitivity, broader molecular coverage, and lower background noise compared to 4-APH and other commonly used MALDI matrixes []. This makes 3-APH a more suitable choice for applications requiring the detection and imaging of a wide range of metabolites in various biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
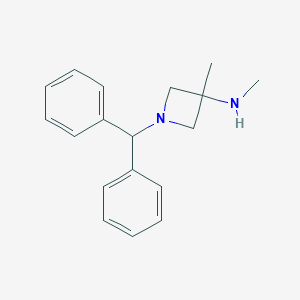
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
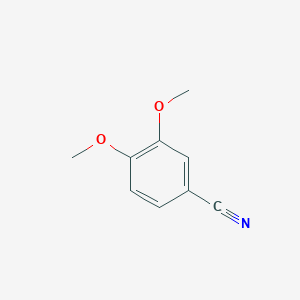
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)

![(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B145643.png)
